molecular formula C21H16N2O2S2 B2821542 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide CAS No. 896344-24-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide

Cat. No. B2821542
CAS RN: 896344-24-4
M. Wt: 392.49
InChI Key: YPLKRDWDYPBLBL-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a heterocyclic compound that is ubiquitous in biologically active natural products and pharmaceutically important compounds . Benzamide is a simple compound consisting of a benzene ring connected to an amide group.


Synthesis Analysis

The synthesis of similar compounds often involves metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . For example, lithiation of 2-(methylthio)thiazole with n-BuLi occurs exclusively at C-5, and subsequent quenching with aromatic nitrile yields a 5-thiazolyl ketone .

Scientific Research Applications

Anticancer Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide and its derivatives have shown significant potential in anticancer research. For instance, a study by Ravinaik et al. (2021) highlights the synthesis and evaluation of similar compounds for their anticancer properties against various cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021). Additionally, Tiwari et al. (2017) explored the anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, revealing promising anticancer activity in various human cancer cell lines (Tiwari et al., 2017).

Antimicrobial Activity

Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide have also been synthesized for antimicrobial purposes. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Antioxidant Activity

The antioxidant activity of benzothiazole derivatives is another key area of research. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives and evaluated their free radical scavenging activity, demonstrating significant antioxidant potential (Cabrera-Pérez et al., 2016).

Supramolecular Chemistry

In the field of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. Yadav and Ballabh (2020) studied the role of methyl functionality and multiple non-covalent interactions in gelation behavior, revealing interesting insights into the structural factors influencing gelation (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLKRDWDYPBLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide

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